2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a compound that features a pyrimidine ring substituted with an allylsulfanyl group and a trifluoromethylphenyl group. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves the nucleophilic addition of sulfur nucleophiles to trifluoromethylated intermediates. One common method includes the reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles under regioselective conditions . The reaction conditions, such as the type of enyne, sulfur nucleophile, and solvent, play a crucial role in determining the addition pattern and yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing lipophilicity and metabolic stability . The allylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- 2-(Ethylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- 2-(Propylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine
Uniqueness
Compared to its analogs, 2-(Allylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of the allylsulfanyl group, which provides additional reactivity and potential for metabolic transformations. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2S/c1-2-6-20-13-18-8-11(9-19-13)10-4-3-5-12(7-10)14(15,16)17/h2-5,7-9H,1,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXMZUSJSERBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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